2-Aminocarbazole

Vue d'ensemble

Description

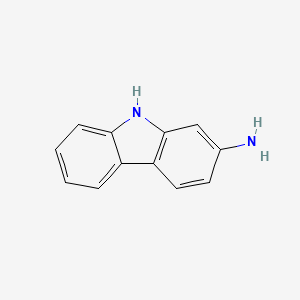

2-Aminocarbazole is an aromatic heterocyclic compound with the molecular formula C₁₂H₁₀N₂ It consists of a carbazole core structure with an amino group attached at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Aminocarbazole can be synthesized through several methods. One common approach involves the cyclization of 2-aminobiphenyls. This process typically uses an iridium-catalyzed dehydrogenative cyclization in the presence of a copper co-catalyst under air as a terminal oxidant . Another method involves the Fischer indole synthesis, which includes the transformation of a ketone carbonyl into an epoxide and subsequent conversion into an allylic alcohol .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of raw materials.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Aminocarbazole undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.

Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Substitution reactions involve the replacement of one functional group with another. For example, halogenation can occur using halogens like chlorine or bromine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Formation of carbazole-2,3-dione.

Reduction: Formation of this compound derivatives.

Substitution: Formation of halogenated this compound.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Activities

2-Aminocarbazole and its derivatives have been identified as promising candidates for various therapeutic applications:

- Anti-Cancer Properties : Research indicates that aminocarbazoles exhibit tumor growth inhibition in various cancer cell lines, including those expressing mutant p53. For instance, semi-synthetic derivatives demonstrated significant growth inhibitory activity against tumor cells while showing lower toxicity to non-tumor cells, indicating potential as anticancer agents .

- Neuroprotective Effects : Some derivatives have shown potential in treating neurodegenerative diseases like Alzheimer’s. The amino group at the indole nucleus is believed to enhance their pharmacological activity .

Case Study: Tumor Growth Inhibition

In a study evaluating various aminocarbazole derivatives, compounds were tested for their IC50 values against different cancer cell lines. The results indicated that certain derivatives had an IC50 range between 4.5 to >50 µM, showcasing moderate to potent anti-cancer effects .

Organic Synthesis

Building Blocks for Heterocycles

Aminocarbazoles serve as crucial intermediates in the synthesis of complex heterocycles. They are utilized to generate various biologically active compounds:

- Synthesis of Pyridocarbazoles : These compounds are synthesized from this compound via reactions such as the Povarov reaction, leading to derivatives with notable biological activities, including anti-tumor properties .

- Dyes and Pigments : Aminocarbazoles are employed in the production of synthetic dyes and pigments due to their vibrant colors and stability .

Table 1: Summary of Synthetic Pathways Using this compound

| Reaction Type | Product Type | Biological Activity |

|---|---|---|

| Povarov Reaction | Pyridocarbazoles | Anti-tumor |

| Kabachnik-Fields | α-Aminophosphonates | Microbial and antioxidant activity |

| Polymerization | Conductive Polymers | Electrochromic materials |

Materials Science

Conductive Polymers

Aminocarbazole can be copolymerized with aniline to produce conductive polymers with applications in electronics:

- Properties : These polymers exhibit good electrical conductivity (0.1–1 S/cm), thermal stability, and fluorescence properties, making them suitable for use in electrodes and electrochromic devices .

- Synthesis Methodology : The copolymerization process involves dissolving aminocarbazole and aniline in specific ratios followed by oxidative polymerization, yielding materials with controlled properties .

Diagnostic Applications

Cytochemical Studies

Aminocarbazoles are utilized as reagents in cytochemical studies for the detection of various biomolecules:

Mécanisme D'action

The mechanism of action of 2-Aminocarbazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact mechanism can vary depending on the specific application and the target molecule .

Comparaison Avec Des Composés Similaires

2-Aminocarbazole can be compared with other similar compounds, such as:

Carbazole: The parent compound without the amino group.

N-Substituted Carbazoles: These compounds have various substituents attached to the nitrogen atom, leading to different chemical and biological properties.

Polycarbazoles: These are polymers derived from carbazole units and are known for their excellent electrical and optoelectronic properties.

Uniqueness: this compound is unique due to the presence of the amino group, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.

Activité Biologique

2-Aminocarbazole is a compound belonging to the carbazole family, which has garnered attention due to its diverse biological activities. This article presents a detailed overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is characterized by the presence of an amino group at the second position of the carbazole structure. This modification enhances its potential for various biological interactions, making it a subject of interest in medicinal chemistry. The compound has been investigated for its antimicrobial, antitumor, anti-inflammatory, and neuroprotective properties.

Synthesis and Structure-Activity Relationships

The synthesis of this compound derivatives can be achieved through several methods, including electrophilic substitution reactions and coupling reactions. The structural modifications can significantly influence the biological activity of these derivatives.

Table 1: Common Synthetic Routes for this compound Derivatives

| Method | Description | Yield (%) |

|---|---|---|

| Electrophilic Aromatic Substitution | Substituting an amino group onto carbazole | Varies |

| Coupling Reactions | Using coupling agents to form derivatives | Varies |

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound and its derivatives. For instance, one study demonstrated that certain N-substituted carbazoles exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HEP-2 (laryngeal carcinoma) cells. The mechanism of action is believed to involve inhibition of topoisomerase II activity, leading to apoptosis in cancer cells.

Antimicrobial Properties

This compound has also shown promising antimicrobial activity. Research indicates that it possesses selective toxicity against pathogenic microorganisms while exhibiting low cytotoxicity towards eukaryotic cells. This selectivity is crucial for developing therapeutic agents that minimize adverse effects.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound derivatives have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins, thereby alleviating inflammation-related conditions.

Case Studies

- Antitumor Study : A study involving the administration of a specific this compound derivative in mouse xenograft models showed a significant reduction in tumor growth. The compound demonstrated a tumor/control ratio (T/C) of 61% in human colonic adenocarcinoma models, indicating its potential as an anticancer agent .

- Antimicrobial Efficacy : In vitro tests revealed that this compound derivatives exhibited effective antimicrobial activity against strains of Mycobacterium tuberculosis, with minimal cytotoxicity towards human cells .

- Neuroprotective Effects : Research on aminocarbazoles indicated their potential in treating neurodegenerative diseases such as Alzheimer’s disease due to their ability to inhibit Bcl-2 proteins and promote neurogenesis .

Propriétés

IUPAC Name |

9H-carbazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLKULAEHPBIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196494 | |

| Record name | 2-Aminocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4539-51-9 | |

| Record name | 2-Aminocarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4539-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004539519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC171107 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINOCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/222CW4U2Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.